molecular formula C10H15NO B12992276 2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine

Cat. No.: B12992276
M. Wt: 165.23 g/mol
InChI Key: IGGXHGXVVBQDIX-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by an ethyl group at the second position and an amine group at the third position of the tetrahydrobenzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine typically involves multi-step organic reactions One common method is the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from a substituted phenol, the furan ring can be formed through cyclization reactions involving aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: A related compound with similar structural features but different functional groups.

    4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: Compounds with a sulfur atom in the ring, exhibiting distinct chemical properties.

Uniqueness

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H15NO/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h2-6,11H2,1H3

InChI Key

IGGXHGXVVBQDIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)CCCC2)N

Origin of Product

United States

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